N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide, also known as BDBM-106, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that this compound acts as a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in the regulation of neuronal function. This inhibition of PP2A by this compound has been shown to enhance cognitive function and memory consolidation in animal models.
In addition to its applications in neuroscience, this compound has also been studied for its potential use in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the protein phosphatase 2A (PP2A) enzyme. This inhibition of PP2A by this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Mecanismo De Acción
The mechanism of action of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide involves the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of cellular signaling pathways and is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of PP2A, this compound can alter cellular signaling pathways and induce various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to induce various biochemical and physiological effects, including enhanced cognitive function and memory consolidation, induction of apoptosis in cancer cells, and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to modulate various signaling pathways, including the AKT/PI3K pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide for lab experiments is its potency and selectivity as an inhibitor of the protein phosphatase 2A (PP2A) enzyme. This allows for the precise modulation of cellular signaling pathways and the induction of specific physiological and biochemical effects. However, one of the limitations of this compound is its potential toxicity, which requires careful consideration in the design and execution of lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide. One area of research is the development of more potent and selective inhibitors of the protein phosphatase 2A (PP2A) enzyme, which could have significant implications for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the exploration of the potential applications of this compound in other fields, such as immunology and infectious diseases. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential and reduce potential toxicity.
Métodos De Síntesis
The synthesis of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide involves the reaction of 5-(chloromethyl)-1,3-benzodioxole with sodium difluoroacetate followed by the reaction with propargylamine. The resulting product is then treated with methyl iodide to yield this compound.
Propiedades
IUPAC Name |
N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4/c1-3-4-13(18)17(2)7-9-5-11-12(20-8-19-11)6-10(9)21-14(15)16/h5-6,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQCSZQLPNIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1=CC2=C(C=C1OC(F)F)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.